REACTION_CXSMILES
|
[C:1]1([NH:7][S:8]([C:11]2[CH:16]=[CH:15][C:14]([OH:17])=[CH:13][CH:12]=2)(=[O:10])=[O:9])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.C(N(CC)CC)C.[Br:25][CH2:26][CH2:27][C:28]1[CH:36]=[CH:35][C:31]([C:32](Cl)=[O:33])=[CH:30][CH:29]=1>C(Cl)Cl>[Br:25][CH2:26][CH2:27][C:28]1[CH:36]=[CH:35][C:31]([C:32]([O:17][C:14]2[CH:13]=[CH:12][C:11]([S:8](=[O:9])(=[O:10])[NH:7][C:1]3[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=3)=[CH:16][CH:15]=2)=[O:33])=[CH:30][CH:29]=1
|
Name
|
|
Quantity
|
24.93 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)NS(=O)(=O)C1=CC=C(C=C1)O
|
Name
|
|
Quantity
|
10.12 g
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
24.75 g
|
Type
|
reactant
|
Smiles
|
BrCCC1=CC=C(C(=O)Cl)C=C1
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at room temperature for 3 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
WASH
|
Details
|
The solution was washed once with 2% HCl and twice with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated to a white solid
|
Type
|
CUSTOM
|
Details
|
Recrystallization from ethanol
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
BrCCC1=CC=C(C(=O)OC2=CC=C(C=C2)S(NC2=CC=CC=C2)(=O)=O)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 39.7 g | |
YIELD: PERCENTYIELD | 86.1% | |
YIELD: CALCULATEDPERCENTYIELD | 86.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |